[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
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Overview
Description
[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazine ring substituted with a dimethylamino group and a piperidine ring linked to a fluoropyridine moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The piperidine ring is then synthesized separately and linked to the fluoropyridine moiety via an ether bond formation. The final step involves coupling the two main fragments under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine and piperidine derivatives, such as:
- [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
- [5-(Dimethylamino)pyrazin-2-yl]-[4-(4-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
Uniqueness
What sets [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22(2)15-11-20-14(10-21-15)17(24)23-8-5-12(6-9-23)25-16-13(18)4-3-7-19-16/h3-4,7,10-12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDGRUFXGOQVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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